5-(4-N,N-Dimethylsulfamoylphenyl)-3-hydroxypyridine
Description
5-(4-N,N-Dimethylsulfamoylphenyl)-3-hydroxypyridine is an organic compound that features a pyridine ring substituted with a hydroxyl group and a phenyl ring bearing a dimethylsulfamoyl group
Properties
IUPAC Name |
4-(5-hydroxypyridin-3-yl)-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-15(2)19(17,18)13-5-3-10(4-6-13)11-7-12(16)9-14-8-11/h3-9,16H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTSCRWTTILOTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=CN=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-N,N-Dimethylsulfamoylphenyl)-3-hydroxypyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced through hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.
Attachment of the Phenyl Ring: The phenyl ring can be attached via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst.
Introduction of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group can be introduced through sulfonamide formation, typically using dimethylamine and a sulfonyl chloride derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde, depending on the specific conditions and reagents used.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with halogens like chlorine or bromine, and sulfonation with sulfuric acid.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of nitro, halogenated, or sulfonated derivatives.
Scientific Research Applications
5-(4-N,N-Dimethylsulfamoylphenyl)-3-hydroxypyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 5-(4-N,N-Dimethylsulfamoylphenyl)-3-hydroxypyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes involved in disease processes.
Comparison with Similar Compounds
- 4-(N,N-Dimethylsulfamoyl)phenylboronic acid
- N-[4-(dimethylsulfamoyl)phenyl]acetamide
Comparison: 5-(4-N,N-Dimethylsulfamoylphenyl)-3-hydroxypyridine is unique due to the presence of both a hydroxyl group and a dimethylsulfamoyl group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications. In contrast, similar compounds like 4-(N,N-Dimethylsulfamoyl)phenylboronic acid and N-[4-(dimethylsulfamoyl)phenyl]acetamide may lack the hydroxyl group or have different structural features, leading to variations in their reactivity and applications.
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